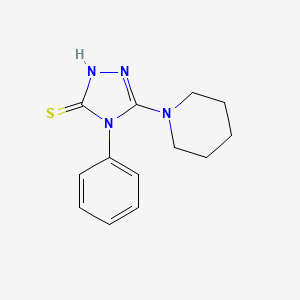

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H16N4S and its molecular weight is 260.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

4-Phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit good or moderate antimicrobial activity, suggesting their potential use in developing antimicrobial agents (Bayrak et al., 2009).

Heterocycle Synthesis and Characterization

The compound has been used as a starting material for the synthesis of various heterocycles, including thiosemicarbazides, thiazolidinones, and thiazolines. These syntheses contribute to the development of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Sarhan et al., 2008).

Antihypoxic Activity

Research indicates that derivatives of this compound have been screened for antihypoxic activity. This suggests potential therapeutic applications in conditions where oxygen deprivation is a concern (Vardanyan et al., 2020).

Biological Screening

A series of new compounds derived from this triazole have been synthesized and biologically evaluated for various activities including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. These studies are crucial for identifying new therapeutic agents (Iqbal et al., 2020).

Applications in Diabetes Treatment

S-substituted derivatives of this triazole have been synthesized and evaluated for their potential as new drug candidates for type II diabetes. These derivatives have shown promising results as inhibitors of the α-glucosidase enzyme, which is significant in diabetes management (Aziz ur-Rehman et al., 2018).

Corrosion Inhibition

Studies have explored the use of Schiff’s bases of triazoles, including derivatives of this compound, as corrosion inhibitors. This application is particularly relevant in protecting metals like mild steel in corrosive environments (Ansari et al., 2014).

Antifungal and Antitubercular Properties

The compound has been used in the synthesis of novel derivatives with antifungal and tuberculostatic activities. This highlights its potential in developing treatments against fungal infections and tuberculosis (Foks et al., 2004).

Molecular Docking and Cancer Research

Derivatives of this compound have been studied for their binding to biomolecules like BSA and their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVXHZXJFZHQJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407124 |

Source

|

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92110-77-5 |

Source

|

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)